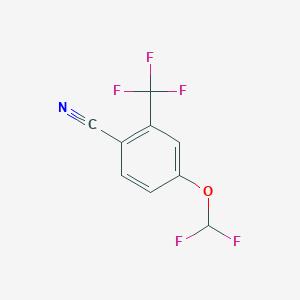

4-Difluoromethoxy-2-(trifluoromethyl)benzonitrile

Description

Properties

IUPAC Name |

4-(difluoromethoxy)-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F5NO/c10-8(11)16-6-2-1-5(4-15)7(3-6)9(12,13)14/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRAVSHKVDPPJGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Difluoromethoxy-2-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a benzonitrile moiety with difluoromethoxy and trifluoromethyl substituents. The presence of fluorine atoms is significant for enhancing lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. The fluorinated groups enhance binding affinity to various biological targets, including:

- Cytochrome P450 Enzymes : Inhibition of cytochrome P450 (CYP) enzymes, particularly CYP1A2, affects drug metabolism, potentially leading to drug-drug interactions.

- Enzyme Inhibition : The compound has been studied for its role as an enzyme inhibitor, which may have implications in cancer therapy and anti-inflammatory applications.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against several cancer cell lines. It has been suggested that the compound can induce apoptosis in cancer cells through the inhibition of critical signaling pathways .

- Antimalarial Potential : Investigations into related compounds have shown that fluorinated analogs can exhibit significant potency against Plasmodium falciparum, the causative agent of malaria. While specific data on this compound is limited, its structural similarities suggest potential antimalarial activity .

- Enzyme Modulation : The compound's ability to modulate enzyme activity positions it as a candidate for further research in therapeutic contexts involving metabolic diseases and cancers .

Data Table: Biological Activity Overview

| Biological Activity | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | , |

| Antimalarial | Potency against P. falciparum | , |

| CYP Enzyme Inhibition | Alters drug metabolism | , |

Case Study 1: Enzyme Inhibition

A study focused on the interactions between this compound and cytochrome P450 enzymes highlighted its potential to inhibit CYP1A2. This inhibition was shown to significantly affect the pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic settings.

Case Study 2: Anticancer Research

In vitro studies demonstrated that the compound could inhibit growth in various cancer cell lines, suggesting a mechanism involving apoptosis induction. Further investigations are required to elucidate specific pathways affected by the compound .

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-Difluoromethoxy-2-(trifluoromethyl)benzonitrile serves as a crucial building block for developing more complex organic molecules. It is particularly useful in synthesizing fluorinated compounds that are essential in various chemical reactions and processes.

Biology

Research has indicated potential biological activities associated with this compound. It is being studied for its role as an enzyme inhibitor or receptor modulator, which could lead to significant advancements in pharmacology. The unique structural features allow it to interact effectively with biological membranes and enzymes, enhancing its potential as a drug candidate.

Medicine

The compound is under investigation as a pharmaceutical intermediate for developing new drugs targeting specific diseases. Its ability to modulate biological pathways makes it a promising candidate for treating conditions such as cancer and neurodegenerative diseases .

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials that require high thermal and chemical stability. Its unique properties make it suitable for applications in agrochemicals and other chemical manufacturing processes.

Case Study 1: Antimalarial Research

A study explored the efficacy of fluorinated compounds similar to this compound against Plasmodium falciparum, the causative agent of malaria. The research highlighted the importance of structural modifications in enhancing biological activity against malaria parasites, suggesting that compounds with similar fluorinated structures could be developed into effective antimalarial agents .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of phosphodiesterase (PDE) enzymes demonstrated that fluorinated compounds can significantly modulate enzyme activity. The study indicated that selective inhibition could lead to therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's disease .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

Key Observations :

- Electron-Withdrawing Groups: Nitro (-NO₂) and trifluoromethyl (-CF₃) groups enhance electrophilicity, facilitating nucleophilic substitution reactions .

- Metabolic Stability: Difluoromethoxy (-OCF₂H) and methoxy (-OCH₃) groups improve resistance to oxidative degradation compared to hydroxyl or amino groups .

Receptor Binding and Selectivity

- 5FB (Thiazolidinone Derivative) : A structurally complex analog (4-(thiazolidinone)phenoxy-3-CF₃-benzonitrile) binds estrogen-related receptor α (ERRα) via hydrogen bonds (Arg 372) and hydrophobic interactions. Similar benzonitriles with -CF₃ and ether linkages show enhanced ERRα antagonism.

- MDV3100 Intermediate : 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile reacts with amines to form thiourea linkages critical for androgen receptor (AR) antagonism. The -CF₃ group enhances AR binding affinity by 10-fold compared to non-fluorinated analogs.

Physicochemical and Stability Data

Stability Notes:

- Amino derivatives are prone to oxidation, requiring inert storage conditions .

- Nitro analogs are thermally stable but sensitive to reducing agents .

Preparation Methods

Preparation of 4-Trifluoromethylbenzonitrile Intermediate

A critical intermediate for the target compound is 4-trifluoromethylbenzonitrile, which can be synthesized via palladium-catalyzed cyanation of 4-trifluoromethyl chlorobenzene using potassium ferrocyanide as the cyanide source. This method is industrially viable due to its cost-effectiveness and high yield.

| Parameter | Details |

|---|---|

| Starting material | 4-Trifluoromethyl chlorobenzene |

| Cyanating agent | Anhydrous potassium ferrocyanide |

| Catalyst | Palladium acetate |

| Ligand | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene |

| Catalyst loading | 0.2–1 mol% palladium acetate |

| Ligand to catalyst ratio | 0.1–100:1 |

| Reaction temperature | 160–190 °C |

| Yield | >90% |

The use of anhydrous potassium ferrocyanide significantly improves reaction efficiency compared to its trihydrate form. The ligand enhances catalyst stability and activity, enabling industrial-scale production with reduced catalyst loading and cost.

Introduction of the Difluoromethoxy Group

The difluoromethoxy group is typically introduced via nucleophilic aromatic substitution or through trifluoromethoxylation reagents that enable the direct installation of the OCF2H moiety onto the aromatic ring.

- Nucleophilic Aromatic Substitution (SNAr): Using difluoromethoxide anion generated in situ to displace a suitable leaving group (e.g., halogen) on the aromatic ring.

- Trifluoromethoxylation Reagents: Recent advances have developed reagents capable of directly introducing difluoromethoxy groups under mild conditions, improving accessibility and yield.

Industrial methods for this step are less documented but likely involve scalable adaptations of laboratory procedures prioritizing reagent efficiency and cost.

Combined Synthetic Route to 4-Difluoromethoxy-2-(trifluoromethyl)benzonitrile

A plausible synthetic sequence integrates the above steps:

- Synthesis of 4-trifluoromethylbenzonitrile via palladium-catalyzed cyanation.

- Introduction of difluoromethoxy group at the 4-position through nucleophilic aromatic substitution or trifluoromethoxylation.

This sequence ensures regioselectivity and high purity of the final compound.

Comparative Data Table of Key Preparation Steps

| Step | Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyanation of 4-trifluoromethylchlorobenzene | Potassium ferrocyanide, Pd(OAc)2, Xantphos ligand | 160–190 °C, 0.2–1 mol% Pd | >90 | Anhydrous K4[Fe(CN)6] improves yield |

| Difluoromethoxylation | Difluoromethoxide source or trifluoromethoxylation reagent | Mild to moderate temperature | Variable | Recent reagents improve accessibility |

| Final purification | Filtration, crystallization | Ambient to elevated temperatures | >95 | High purity achieved for research use |

Research Findings and Industrial Considerations

- The palladium-catalyzed cyanation method using potassium ferrocyanide is favored industrially due to low cost, high yield, and scalability. The choice of ligand and catalyst loading critically affects the reaction efficiency.

- The difluoromethoxy group introduction remains a synthetic challenge; however, recent reagent developments have enhanced this step's feasibility, enabling better yields and milder reaction conditions.

- Process optimization focuses on minimizing hazardous reagents, improving catalyst turnover, and achieving high purity to meet pharmaceutical standards.

- The overall synthetic route balances cost, safety, and environmental impact, aligning with green chemistry principles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Difluoromethoxy-2-(trifluoromethyl)benzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogen exchange or nucleophilic aromatic substitution. For example, introducing the difluoromethoxy group can be achieved via reaction of a phenolic intermediate with a fluorinating agent like DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Reaction temperature (0–5°C) and stoichiometric control of fluorinating agents are critical to avoid over-fluorination. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>97%) .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should employ accelerated degradation protocols:

- pH Stability : Dissolve the compound in buffers (pH 1–13) and monitor degradation via HPLC over 24–72 hours. The trifluoromethyl and nitrile groups confer stability in acidic conditions (pH 3–6), while alkaline conditions (pH >10) may hydrolyze the nitrile to an amide.

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. The compound’s melting point (~46°C, as seen in analogs) suggests storage below 25°C to prevent degradation .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- NMR : NMR is critical for confirming difluoromethoxy ( ppm) and trifluoromethyl ( ppm) groups. NMR resolves aromatic protons (J-coupling patterns).

- IR : A sharp nitrile stretch (~2240 cm) confirms the cyano group.

- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ detects the molecular ion [M+H] at m/z 188.1 (calculated: 187.12 g/mol) .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the regioselectivity of nucleophilic aromatic substitution (NAS) in this compound?

- Methodological Answer : The electron-withdrawing trifluoromethyl and nitrile groups activate specific positions on the benzene ring. For NAS, meta-directing effects of the trifluoromethyl group and para-directing effects of the difluoromethoxy group must be computationally modeled (e.g., DFT calculations). Experimental validation involves reacting the compound with nucleophiles (e.g., amines) and analyzing product ratios via LC-MS. Substituent effects are quantified using Hammett σ constants .

Q. What strategies mitigate conflicting data in biological activity studies of fluorinated benzonitriles?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell-line specificity) or impurities. To resolve this:

- Purity Verification : Use orthogonal methods (HPLC, NMR) to confirm >95% purity.

- Dose-Response Curves : Test multiple concentrations (1 nM–100 µM) to identify true EC/IC values.

- Off-Target Screening : Use proteome-wide affinity profiling (e.g., CETSA) to rule out non-specific interactions. Comparative studies with analogs (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) clarify structure-activity relationships (SAR) .

Q. How can researchers design experiments to evaluate the compound’s role in modulating cytochrome P450 enzymes?

- Methodological Answer :

- In Vitro Assays : Incubate the compound with human liver microsomes and NADPH. Monitor metabolite formation (LC-MS/MS) and enzyme inhibition via fluorescent probes (e.g., CYP3A4: midazolam hydroxylation).

- Docking Studies : Use molecular docking (AutoDock Vina) to predict binding to CYP active sites. The trifluoromethyl group’s hydrophobicity may enhance binding to heme domains.

- Kinetic Analysis : Determine values using Lineweaver-Burk plots to classify inhibition type (competitive/non-competitive) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.